molecular formula C2H3N5O3 B129101 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one CAS No. 155051-79-9

2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one

Cat. No. B129101
M. Wt: 145.08 g/mol
InChI Key: CBKVSJADTBKORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one, also known as ANTO, is a heterocyclic compound that has attracted considerable attention in the field of biological research. ANTO is a nitroheterocyclic compound that has a unique chemical structure, which makes it a promising candidate for various applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is not fully understood. However, it is believed that 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one exerts its biological activity by generating reactive oxygen species (ROS) and inducing oxidative stress in the target cells. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been reported to inhibit the activity of enzymes such as DNA topoisomerase and thioredoxin reductase, which are essential for the survival of cancer cells.

Biochemical And Physiological Effects

2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been reported to reduce the production of pro-inflammatory cytokines and to enhance the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has several advantages over other compounds used in biological research. It is easy to synthesize, and it can be obtained in high purity. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is also stable under normal laboratory conditions. However, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has some limitations as well. It is insoluble in water, which makes it difficult to administer in vivo. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one also exhibits some toxicity towards normal cells, which limits its use in clinical applications.

Future Directions

There are several future directions for the research on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. One of the most promising areas is the development of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one-based drugs for the treatment of cancer and parasitic infections. Researchers can also explore the use of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one in combination with other drugs to enhance its therapeutic efficacy. Moreover, the mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one needs to be further elucidated to facilitate the development of new drugs based on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. Finally, the synthesis of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one derivatives with improved solubility and reduced toxicity can lead to the development of more effective drugs.

Synthesis Methods

2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one can be synthesized by the reaction of 5-nitro-2-furoic acid with thiosemicarbazide followed by the oxidation of the resulting intermediate with hydrogen peroxide. The reaction conditions are mild, and the product can be obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been extensively studied for its biological activities. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also shown promising results in the treatment of parasitic infections such as leishmaniasis and trypanosomiasis. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been found to possess antioxidant and anti-inflammatory properties.

properties

CAS RN

155051-79-9

Product Name

2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one

Molecular Formula

C2H3N5O3

Molecular Weight

145.08 g/mol

IUPAC Name

2-amino-5-nitro-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C2H3N5O3/c3-6-2(8)4-1(5-6)7(9)10/h3H2,(H,4,5,8)

InChI Key

CBKVSJADTBKORJ-UHFFFAOYSA-N

Isomeric SMILES

C1(=NC(=O)N(N1)N)[N+](=O)[O-]

SMILES

C1(=NN(C(=O)N1)N)[N+](=O)[O-]

Canonical SMILES

C1(=NC(=O)N(N1)N)[N+](=O)[O-]

synonyms

3H-1,2,4-Triazol-3-one,2-amino-1,2-dihydro-5-nitro-(9CI)

Origin of Product

United States

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